![molecular formula C20H25N3O4S B5460374 N-(2-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide](/img/structure/B5460374.png)
N-(2-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-ethoxyphenyl)-2-[4-(phenylsulfonyl)-1-piperazinyl]acetamide, commonly known as EPPA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA belongs to the class of piperazine derivatives and has been extensively studied for its pharmacological properties.
Wirkmechanismus
The exact mechanism of action of EPPA is not fully understood. However, it is thought to act on the GABAergic system, which is involved in the regulation of anxiety, depression, and pain. EPPA has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. EPPA also acts as a sodium channel blocker, which may contribute to its anticonvulsant properties.
Biochemical and Physiological Effects:
EPPA has been shown to have several biochemical and physiological effects. In animal studies, EPPA has been shown to increase the levels of GABA in the brain, which may contribute to its anxiolytic and antidepressant effects. EPPA has also been shown to have anticonvulsant properties, which may be due to its ability to block sodium channels. In addition, EPPA has been shown to have anti-inflammatory effects, making it a potential treatment for inflammatory conditions.
Vorteile Und Einschränkungen Für Laborexperimente
One of the advantages of EPPA is its relatively simple synthesis method, which allows for large-scale production of the compound. EPPA is also stable under normal laboratory conditions, making it easy to handle and store. However, one limitation of EPPA is its low solubility in water, which may make it difficult to administer in some experiments.
Zukünftige Richtungen
There are several future directions for the study of EPPA. One potential direction is the development of EPPA analogs with improved pharmacological properties. Another direction is the investigation of the potential use of EPPA in the treatment of other neurological and psychiatric disorders, such as schizophrenia and bipolar disorder. In addition, the development of new methods for the administration of EPPA may improve its efficacy and reduce its potential side effects.
Conclusion:
In conclusion, EPPA is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. EPPA has been extensively studied for its pharmacological properties, including its anxiolytic, antidepressant, anticonvulsant, and anti-inflammatory effects. While there are limitations to the use of EPPA in lab experiments, its relative ease of synthesis and stability make it a promising candidate for further research.
Synthesemethoden
The synthesis of EPPA involves the reaction between 4-phenylsulfonyl-1-piperazine and 2-ethoxyphenylacetyl chloride in the presence of a base. The reaction yields EPPA as a white solid with a high yield. The purity of the compound can be increased through recrystallization.
Wissenschaftliche Forschungsanwendungen
EPPA has been studied for its potential therapeutic applications in various fields. In the field of neuroscience, EPPA has been shown to have anxiolytic and antidepressant effects in animal models. In addition, EPPA has been studied for its potential use in the treatment of neuropathic pain. EPPA has also been shown to have anticonvulsant properties, making it a potential treatment for epilepsy.
Eigenschaften
IUPAC Name |
2-[4-(benzenesulfonyl)piperazin-1-yl]-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O4S/c1-2-27-19-11-7-6-10-18(19)21-20(24)16-22-12-14-23(15-13-22)28(25,26)17-8-4-3-5-9-17/h3-11H,2,12-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLZUYQSZLYJDD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)CN2CCN(CC2)S(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
403.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.